
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid, also known as DMOG, is a chemical compound that is commonly used in scientific research. It has gained popularity in recent years due to its ability to mimic the effects of hypoxia, a condition in which the body is deprived of oxygen.
Mecanismo De Acción
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid works by inhibiting the activity of prolyl hydroxylase enzymes, which are involved in the regulation of the hypoxia-inducible factor (HIF) pathway. This pathway plays a crucial role in the cellular response to hypoxia, and 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid mimics hypoxia by stabilizing HIF-1α, which leads to the activation of downstream target genes.
Biochemical and Physiological Effects:
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to promote angiogenesis, increase glucose uptake and metabolism, and induce cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid in lab experiments is its ability to mimic the effects of hypoxia without the need for specialized equipment or facilities. It is also relatively easy to use and can be administered to cells or organisms in a variety of ways. However, one limitation is that it may not fully replicate the effects of hypoxia, as it only targets one aspect of the hypoxia response pathway.
Direcciones Futuras
There are many potential future directions for research involving 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and ischemic diseases. Another area of interest is its potential as a tool for tissue engineering and regenerative medicine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid and its potential limitations as a hypoxia-mimicking agent.
Conclusion:
In conclusion, 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid is a chemical compound that has gained popularity in scientific research due to its ability to mimic the effects of hypoxia. It is synthesized through a multi-step process and is commonly used to study the effects of hypoxia on various biological processes. 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid works by inhibiting prolyl hydroxylase enzymes and stabilizing HIF-1α, leading to the activation of downstream target genes. It has a wide range of biochemical and physiological effects and has potential future applications in various areas of research.
Métodos De Síntesis
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with 2-chloro-N-(2-methoxyethyl)acetamide, followed by a series of reactions with various reagents. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid is commonly used in scientific research to mimic the effects of hypoxia, which is a condition that occurs when the body is deprived of oxygen. It is used as a tool to study the effects of hypoxia on various biological processes, including angiogenesis, metabolism, and cell proliferation.
Propiedades
IUPAC Name |
4-(2,3-dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-5-4-6-12(11(10)2)17-14(18)9-13(15(19)20)16-7-8-21-3/h4-6,13,16H,7-9H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVYSGNMYPOZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

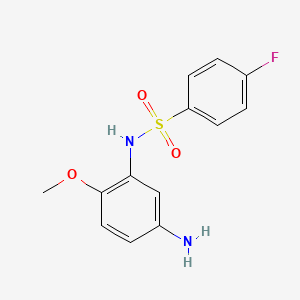
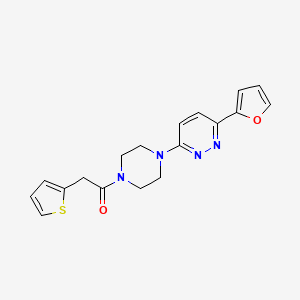
![(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone](/img/structure/B2952110.png)
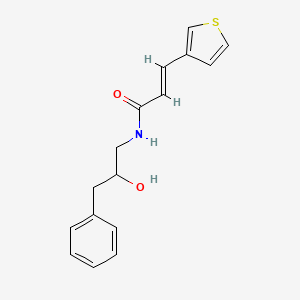
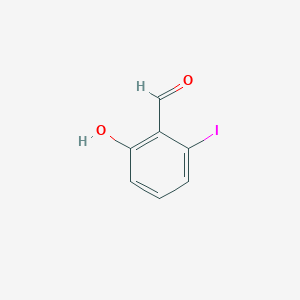
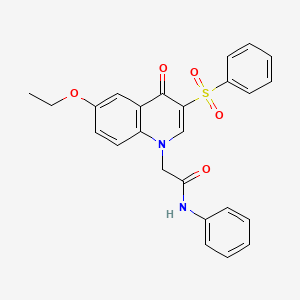
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2952115.png)
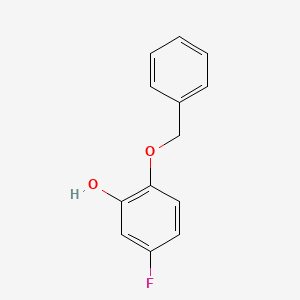
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-isopropylacetamide](/img/structure/B2952119.png)
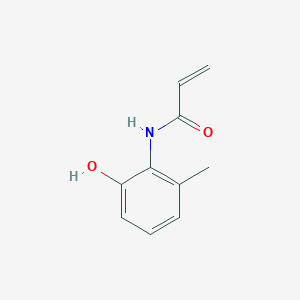

![4'-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2952123.png)

![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)